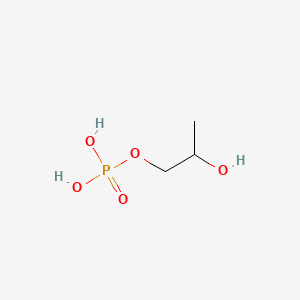
1,2-Propanediol, 1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 1-phosphate is a hydroxyalkyl phosphate consisting of propane-1,2-diol with a phosphate group at the 1-position . This compound is known for its role in various biochemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 1-phosphate can be synthesized through the phosphorylation of propane-1,2-diol. The reaction typically involves the use of phosphoric acid or its derivatives under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where propane-1,2-diol is reacted with phosphoric acid. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol, 1-phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates.
Reduction: It can be reduced under specific conditions to yield different hydroxyalkyl phosphates.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include different derivatives of hydroxyalkyl phosphates, which have applications in various fields .
Applications De Recherche Scientifique
Industrial Applications
- Pharmaceuticals :
- Food Industry :
- Cosmetics and Personal Care :
- Biotechnology :
Case Study 1: Microbial Production Enhancement
Research has shown that modifying the metabolic pathways of Escherichia coli can significantly improve the yield of 1,2-propanediol. For instance, strains lacking lactate dehydrogenase exhibited higher production levels due to reduced byproduct formation . The study highlighted the importance of NADH availability in the biosynthesis of 1,2-propanediol from glucose.
Case Study 2: Application in Salmonella Metabolism
A study on Salmonella enterica revealed that the utilization of 1,2-propanediol as a carbon source enhances its pathogenicity. The bacterium can metabolize this compound under anaerobic conditions, which is critical for its survival in competitive environments such as the gastrointestinal tract . This highlights the dual role of 1,2-propanediol in both industrial applications and microbial ecology.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Solvent | Low toxicity; effective dissolution |
| Food Industry | Humectant | Moisture retention; spoilage prevention |
| Cosmetics | Moisturizer | Enhances skin hydration |
| Biotechnology | Microbial production | Sustainable production from renewable sources |
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 1-phosphate involves its interaction with various molecular targets. It can act as a phosphate donor in biochemical reactions, participating in phosphorylation processes that are crucial for cellular functions. The pathways involved include those related to energy metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropyl phosphate: This compound is the conjugate base of 1,2-Propanediol, 1-phosphate and shares similar chemical properties.
Propane-1,2-diol 1-phosphate: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific functional group arrangement, which imparts distinct reactivity and stability compared to other hydroxyalkyl phosphates .
Propriétés
Numéro CAS |
10602-14-9 |
|---|---|
Formule moléculaire |
C3H9O5P |
Poids moléculaire |
156.07 g/mol |
Nom IUPAC |
2-hydroxypropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H9O5P/c1-3(4)2-8-9(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7) |
Clé InChI |
PDKDLYHHQBVFJL-UHFFFAOYSA-N |
SMILES |
CC(COP(=O)(O)O)O |
SMILES canonique |
CC(COP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















